molecular formula C16H18N2O B399658 N-(2-sec-butylphenyl)nicotinamide CAS No. 638161-18-9

N-(2-sec-butylphenyl)nicotinamide

Cat. No.: B399658
CAS No.: 638161-18-9
M. Wt: 254.33g/mol
InChI Key: MYTHGUDXCUXDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sec-butylphenyl)nicotinamide is a synthetic nicotinamide derivative characterized by a nicotinamide core (pyridine-3-carboxamide) substituted at the amide nitrogen with a 2-sec-butylphenyl group. This structural modification introduces steric bulk and hydrophobicity, which may influence its physicochemical properties, metabolic stability, and biological activity.

Properties

CAS No.

638161-18-9

Molecular Formula

C16H18N2O

Molecular Weight

254.33g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H18N2O/c1-3-12(2)14-8-4-5-9-15(14)18-16(19)13-7-6-10-17-11-13/h4-12H,3H2,1-2H3,(H,18,19)

InChI Key

MYTHGUDXCUXDDA-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CN=CC=C2

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nicotinamide Derivatives

Structural Analogues and Substituent Effects

Nicotinamide derivatives are often modified at the phenyl ring to tune their properties. Key comparisons include:

Table 1: Structural and Conformational Comparisons
Compound Name Substituent Position/Type Dihedral Angle (Phenyl vs. Pyridine) Key Properties/Implications
N-(2-sec-butylphenyl)nicotinamide 2-sec-butylphenyl Not reported (inferred) High steric hindrance; increased lipophilicity
N-Phenylnicotinamide Unsubstituted phenyl 64.81° Baseline for comparison
N-(3-Hydroxyphenyl)nicotinamide 3-hydroxyphenyl 5.02° Enhanced hydrogen bonding; planar conformation
N-(3-Methylphenyl)nicotinamide 3-methylphenyl 57.23° Moderate steric effects
NAT-1 4-methoxyphenyl-thiazolidinone Not reported Electron-donating group; potential metabolic stability
NAT-2 3,5-di-tert-butyl-4-hydroxyphenyl-thiazolidinone Not reported Antioxidant properties; high steric bulk


Key Observations :

  • Substituent Position : The 2-sec-butyl group in the target compound introduces ortho-substitution, which typically increases steric hindrance compared to meta- or para-substituted analogs (e.g., NAT-1, NAT-2). This may reduce rotational freedom, stabilize specific conformations, and impact binding to biological targets.
  • Dihedral Angles : Analogs like N-(3-hydroxyphenyl)nicotinamide exhibit near-planar conformations (5.02° dihedral angle), facilitating π-π stacking interactions. In contrast, bulkier substituents (e.g., 3-methylphenyl) result in larger angles (~57°), reducing planarity . The 2-sec-butyl group likely induces a similarly large dihedral angle, limiting stacking interactions but enhancing membrane permeability.

Analytical Detectability and Stability

Nicotinamide analogs are commonly analyzed via UPLC-MS/MS, a method validated for simultaneous detection of seven nicotinamide compounds (e.g., NMN, NAD+, NADH) with high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery rates (84.6–108.6%) .

  • Chromatographic Behavior : The sec-butyl group may extend retention time in reversed-phase chromatography compared to smaller substituents (e.g., methoxy in NAT-1).
  • Mass Spectrometry : The compound would likely generate a [M+H]+ ion at m/z ~298 (calculated for C₁₆H₁₉N₂O₂), with fragmentation patterns dominated by cleavage at the amide bond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.